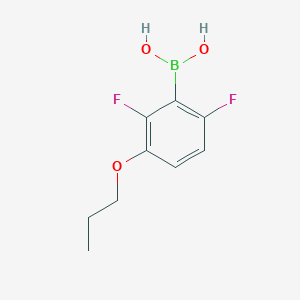

2,6-Difluoro-3-propoxyphenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,6-difluoro-3-propoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BF2O3/c1-2-5-15-7-4-3-6(11)8(9(7)12)10(13)14/h3-4,13-14H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGDROYNYQZNERV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)OCCC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584618 | |

| Record name | (2,6-Difluoro-3-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849062-14-2 | |

| Record name | B-(2,6-Difluoro-3-propoxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849062-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,6-Difluoro-3-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2,6-Difluoro-3-propoxyphenylboronic acid

An In-depth Technical Guide to the

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of Fluorinated Arylboronic Acids in Modern Drug Discovery

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, lipophilicity, and binding affinity. When combined with the versatile reactivity of the boronic acid functional group, particularly in palladium-catalyzed cross-coupling reactions, it creates a powerful tool for the synthesis of complex molecular architectures. 2,6-Difluoro-3-propoxyphenylboronic acid is a prime example of such a valuable building block. Its unique substitution pattern—two ortho-fluorine atoms and a propoxy group—offers medicinal chemists a scaffold with distinct electronic and steric properties, enabling the exploration of novel chemical space in the pursuit of more effective and safer therapeutics.[1][2]

This guide provides a comprehensive overview of a robust and scalable synthetic route to this compound, grounded in established chemical principles. We will delve into the causality behind experimental choices, from the selection of reagents to the intricacies of purification, offering field-proven insights for researchers, scientists, and drug development professionals.

The Synthetic Blueprint: A Two-Step Approach from a Halogenated Precursor

The most reliable and widely practiced method for the synthesis of arylboronic acids involves the conversion of an aryl halide into a highly reactive organometallic intermediate, which is then trapped with a borate ester. This is followed by hydrolysis to yield the desired boronic acid. For our target molecule, we will focus on an organolithium-mediated pathway, which is often favored for its high reactivity, especially with electron-rich or sterically hindered aryl halides.

The overall transformation can be visualized as follows:

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on well-established methods for the synthesis of analogous difluorophenylboronic acids.[3][4] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[5]

Reagents and Equipment

| Reagent/Equipment | Purpose | Key Considerations |

| 1-Bromo-2,6-difluoro-3-propoxybenzene | Starting Material | Must be anhydrous. |

| n-Butyllithium (n-BuLi) | Lithiating Agent | Highly reactive and pyrophoric. Handle under inert gas. |

| Triisopropyl borate | Boron Source | Moisture sensitive. Distill before use for best results. |

| Tetrahydrofuran (THF) | Solvent | Anhydrous grade is essential. |

| Hydrochloric Acid (HCl) | Hydrolysis | Used to quench the reaction and protonate the boronate. |

| Diethyl ether / Ethyl acetate | Extraction Solvent | For product isolation. |

| Brine | Aqueous Wash | To remove water-soluble impurities. |

| Anhydrous Magnesium Sulfate | Drying Agent | To remove residual water from the organic phase. |

| Three-necked round-bottom flask | Reaction Vessel | Allows for inert gas inlet, dropping funnel, and thermometer. |

| Schlenk line / Nitrogen manifold | Inert Atmosphere | Prevents reaction with atmospheric moisture and oxygen. |

| Low-temperature bath | Temperature Control | Dry ice/acetone or a cryocooler is required to reach -78 °C. |

Step-by-Step Synthesis

Caption: Experimental workflow for the synthesis.

Procedure Narrative:

-

Preparation of the Organolithium Reagent: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel is charged with 1-bromo-2,6-difluoro-3-propoxybenzene (1.0 eq) and anhydrous THF. The solution is cooled to -78 °C. n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. The choice of n-BuLi is critical for efficient halogen-metal exchange at low temperatures. The reaction is stirred at -78 °C for 1 hour.

-

Borylation and Workup: Triisopropyl borate (1.2 eq) is added dropwise to the cold organolithium solution. The use of triisopropyl borate over trimethyl borate can sometimes lead to cleaner reactions and easier workup. After the addition, the cooling bath is removed, and the mixture is allowed to warm to room temperature and stirred overnight. The reaction is then cooled to 0 °C and quenched by the slow addition of 1M aqueous HCl until the pH is acidic (~pH 1-2). This step hydrolyzes the borate ester to the desired boronic acid.[6]

-

Isolation: The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.

Purification: Addressing the Challenges of Boronic Acids

Purifying free arylboronic acids can be challenging due to their tendency to be polar, have low solubility in non-polar solvents, and potentially form trimeric anhydrides (boroxines) upon dehydration.[7] Column chromatography on silica gel is often problematic due to strong adsorption and potential decomposition.[8]

Recommended Purification Method: Acid-Base Extraction

A highly effective method for purifying boronic acids leverages their acidic nature.[9][10]

-

Dissolution and Basification: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.

-

Extraction: Transfer the solution to a separatory funnel and extract with a cold, dilute aqueous base (e.g., 1M NaOH). The boronic acid will deprotonate and move into the aqueous layer as its sodium salt, leaving many non-acidic organic impurities behind.

-

Washing: The aqueous layer should be washed once with diethyl ether to remove any remaining neutral impurities.

-

Acidification and Isolation: The cold aqueous layer is then carefully re-acidified with cold 1M HCl until the pH is ~1-2, causing the pure boronic acid to precipitate out of the solution.

-

Collection: The solid product is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Recrystallization from a suitable solvent system (e.g., water or an ethyl acetate/hexanes mixture) can be performed as a final polishing step if necessary.[8]

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H NMR Spectroscopy: To confirm the presence of the propoxy group and the aromatic protons.

-

¹⁹F NMR Spectroscopy: To confirm the presence of the two fluorine atoms.

-

¹³C NMR Spectroscopy: To identify all unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Melting Point: A sharp melting point is indicative of high purity.

Application in Suzuki-Miyaura Cross-Coupling

This compound is an ideal coupling partner in the Suzuki-Miyaura reaction, a cornerstone of modern C-C bond formation.[11][12] The electron-withdrawing nature of the two ortho-fluorine atoms can influence the reactivity and final conformation of the biaryl product. However, it's important to note that some polyfluorophenylboronic acids can be prone to protodeboronation under basic conditions, sometimes necessitating carefully chosen catalysts and reaction conditions for optimal yields.[13]

A general scheme for its use is as follows:

Caption: General Suzuki-Miyaura cross-coupling reaction.

This reaction allows for the efficient synthesis of biaryl compounds that are often key intermediates or final active pharmaceutical ingredients (APIs) in drug development programs targeting a wide range of diseases.[14][15]

Safety and Handling of Organoboron Compounds

As with all chemical reagents, proper safety protocols must be strictly followed.[5]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

-

Handling: Handle solid boronic acids in a well-ventilated area or fume hood to avoid inhaling dust.[16][17] Avoid contact with skin and eyes.[16]

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[16] Boronic acids can be hygroscopic.

-

Toxicity: While the specific toxicity of this compound is not thoroughly investigated, boron compounds, in general, can cause irritation.[18] Treat all new compounds as potentially hazardous.

By following this comprehensive guide, researchers can confidently synthesize and utilize this compound, unlocking its potential in the advancement of medicinal chemistry and drug discovery.

References

-

Organic Chemistry Portal. Synthesis of Boronic Acids and Boronic Esters. Available from: [Link]

-

Cammidge, A. N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. The Journal of Organic Chemistry. Available from: [Link]

- Google Patents. (2014). Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. CN103951688A.

-

Reddit. (2017). Purification of boronic acids?. r/chemistry. Available from: [Link]

- Google Patents. (2005). Process for purification of boronic acid and its derivatives. WO2005019229A1.

-

ResearchGate. (2016). How to purify boronic acids/boronate esters?. Available from: [Link]

-

LookChem. 3,5-Difluorophenylboronic acid. Available from: [Link]

-

ESPI Metals. Boron Safety Data Sheet. Available from: [Link]

-

Horticentre. Organibor Safety Data Sheet. Available from: [Link]

-

Wikipedia. Organoboron chemistry. Available from: [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2009). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 48(27), 4969-4973. Available from: [Link]

-

Singh, M., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(16), 4996. Available from: [Link]

-

Solubility of Things. Safety and Handling of Organic Compounds in the Lab. Available from: [Link]

-

The Chemists' Cookbook. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]

-

Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry, 19(32), 6981-6985. Available from: [Link]

-

ChemHelp ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available from: [Link]

-

Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry, 19(32), 6981-6985. Available from: [Link]

-

Baker, S. J., et al. (2009). Boron chemicals in diagnosis and therapeutics. Future Medicinal Chemistry, 1(7), 1275-1288. Available from: [Link]

-

Peschiulli, A., et al. (2020). 3,3-Difluoro-3,4,5,6-tetrahydropyridin-2-amines: Potent and permeable BACE-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(8), 126999. Available from: [Link]

- Google Patents. (2007). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. CN101020628A.

-

PubChem. (2,6-Difluoro-3-methylphenyl)boronic acid. Available from: [Link]

-

Singh, M., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(16), 4996. Available from: [Link]

- Google Patents. (1978). Process for making 2,6-difluoro pyridine. US4071521A.

-

ResearchGate. Fig. S6 1 H-NMR spectrum of 2,6-dimethylphenylboronic acid. Available from: [Link]

- Google Patents. (2012). Preparation of (r)- and (s)-n-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide and protected derivatives thereof. EP2462111B1.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 2,4-Difluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. reddit.com [reddit.com]

- 9. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3,3-Difluoro-3,4,5,6-tetrahydropyridin-2-amines: Potent and permeable BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Boron - ESPI Metals [espimetals.com]

- 17. horticentre.co.nz [horticentre.co.nz]

- 18. sigmaaldrich.com [sigmaaldrich.com]

2,6-Difluoro-3-propoxyphenylboronic acid CAS number 849062-14-2 properties

An In-depth Technical Guide to 2,6-Difluoro-3-propoxyphenylboronic acid

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of this compound (CAS No. 849062-14-2). This specialized arylboronic acid is a valuable building block in modern organic synthesis, particularly for introducing a uniquely functionalized phenyl moiety into complex molecules.

Core Physicochemical & Structural Properties

This compound is a white to off-white crystalline powder. Its structure is characterized by a benzene ring substituted with a boronic acid group, two fluorine atoms ortho to the boron, and a propoxy group meta to the boron. This specific substitution pattern imparts distinct reactivity and conformational properties, making it a desirable intermediate in medicinal chemistry.

| Property | Value | Source(s) |

| CAS Number | 849062-14-2 | [1][2][3][4] |

| Molecular Formula | C₉H₁₁BF₂O₃ | [1][2][4] |

| Molecular Weight | 215.99 g/mol | [1][2][4] |

| Appearance | Powder | [1] |

| Melting Point | 91-94 °C | [1] |

| SMILES String | CCCOc1ccc(F)c(B(O)O)c1F | [1] |

| InChI | 1S/C9H11BF2O3/c1-2-5-15-7-4-3-6(11)8(9(7)12)10(13)14/h3-4,13-14H,2,5H2,1H3 | [1] |

| InChI Key | AGDROYNYQZNERV-UHFFFAOYSA-N | [1] |

Synthesis & Characterization

While various proprietary methods exist for the industrial-scale synthesis of this compound, a common and logical laboratory-scale approach involves the borylation of a corresponding aryl halide.

General Synthetic Workflow

The synthesis typically begins with a suitably substituted aryl halide, such as 1-bromo-2,6-difluoro-3-propoxybenzene. This precursor undergoes a metal-halogen exchange, followed by quenching with a boron electrophile and subsequent hydrolysis to yield the desired boronic acid.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Significance of the Fluoro Substituents

Polyfluorinated arylboronic acids can be challenging coupling partners due to their susceptibility to protodeboronation under basic reaction conditions. [5]However, the inclusion of fluorine atoms is highly desirable in drug discovery for several reasons:

-

Metabolic Stability: C-F bonds are strong and can block sites of oxidative metabolism.

-

Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonding or dipole-dipole interactions.

The development of advanced palladium precatalysts and specific reaction conditions has enabled the efficient coupling of these otherwise unstable boronic acids at lower temperatures and shorter reaction times, minimizing decomposition. [5]

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure and may require optimization for specific substrates.

-

Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water, or THF and water) via syringe.

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required) under a positive pressure of inert gas.

-

Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Role in Medicinal Chemistry & Drug Discovery

Boron-containing compounds, particularly boronic acids, have emerged as a significant class of therapeutic agents. [6][7]The boron atom's empty p-orbital allows it to act as a Lewis acid, forming reversible covalent bonds with nucleophilic residues (like serine) in enzyme active sites. [6][8]This mechanism is central to the action of drugs like the proteasome inhibitor bortezomib (Velcade®). [7][9] The 2,6-difluoro-3-propoxy-phenyl moiety provided by this building block is a valuable scaffold for several reasons:

-

Scaffold Hopping: It can be used to replace other aromatic systems in known active compounds to explore new intellectual property space and improve drug-like properties.

-

Fragment-Based Drug Discovery (FBDD): As a functionalized fragment, it can be used in screening campaigns to identify initial hits against therapeutic targets.

-

Lead Optimization: The propoxy group and fluorine atoms provide vectors for chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties. For instance, similar fluorinated structures are explored in the context of BACE-1 inhibitors for Alzheimer's disease. [10]

Safety, Handling, and Storage

Proper handling of this compound is essential in a laboratory setting. The following information is synthesized from available Safety Data Sheets (SDS). [11][12][13]

| Hazard Information | Details |

|---|---|

| GHS Pictogram(s) | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335) |

| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338 |

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield. [1]* Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat. [1]* Respiratory Protection: Use a dust mask (e.g., N95) or work in a well-ventilated fume hood. [1]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention. [11]* Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, get medical advice. [11][12]* Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention. [11][12]* Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell. [11]

Storage and Stability

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place. [11][13]Some suppliers recommend refrigeration. [13]* Incompatibilities: Keep away from strong oxidizing agents.

Conclusion

This compound is more than just a chemical intermediate; it is a specialized tool for molecular architects. Its unique combination of a reactive boronic acid handle, metabolically robust fluorine atoms, and a modifiable propoxy group makes it a highly valuable building block in the synthesis of complex organic molecules. For professionals in drug discovery and materials science, mastering the application of this reagent opens doors to novel structures with potentially superior biological and physical properties.

References

-

849062-14-2 | this compound | Boroncore. (n.d.). Retrieved from [Link]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Retrieved from [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - ResearchGate. (2025, July 2). Retrieved from [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). Retrieved from [Link]

-

Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 40(4), 275–286. Retrieved from [Link]

-

Das, B. C., Das, S., & Al-Amin, M. (2023). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules, 28(14), 5364. Retrieved from [Link]

-

(2,6-Difluoro-3-methylphenyl)boronic acid | C7H7BF2O2 | CID 16427092 - PubChem. (n.d.). Retrieved from [Link]

-

Kumar, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(3), 337. Retrieved from [Link]

-

Liu, Y., et al. (2024). Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. Molecules, 29(10), 2320. Retrieved from [Link]

-

Santos, M. A. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5856. Retrieved from [Link]

-

Pesch, A. M., et al. (2020). 3,3-Difluoro-3,4,5,6-tetrahydropyridin-2-amines: Potent and permeable BACE-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(10), 126999. Retrieved from [Link]

Sources

- 1. This compound 849062-14-2 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. 849062-14-2 | this compound | Boroncore [boroncore.com]

- 4. 97760-98-0 Cas No. | 4 | Matrix Scientific [matrixscientific.com]

- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3,3-Difluoro-3,4,5,6-tetrahydropyridin-2-amines: Potent and permeable BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.ca [fishersci.ca]

2,6-Difluoro-3-propoxyphenylboronic acid molecular weight and formula

An In-Depth Technical Guide to 2,6-Difluoro-3-propoxyphenylboronic Acid: Properties, Synthesis, and Applications

Authored by: Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a key building block in modern medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, provide validated protocols for its synthesis and characterization, and explore its applications, particularly in the context of Suzuki-Miyaura cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding and practical guidance on the use of this versatile reagent.

Introduction: The Significance of Fluorinated Boronic Acids in Drug Discovery

The introduction of fluorine atoms into organic molecules can profoundly influence their biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. When combined with the synthetic versatility of boronic acids, this has made fluorinated phenylboronic acids, such as this compound, highly valuable intermediates in the synthesis of complex organic molecules. The specific substitution pattern of this compound, with two ortho-fluorine atoms to the boronic acid group and a para-propoxy group, offers a unique combination of steric and electronic properties that can be strategically exploited in cross-coupling reactions to generate novel chemical entities with potential therapeutic applications.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis and for the development of robust analytical methods.

Molecular Identity and Weight

The fundamental identity of this compound is defined by its molecular formula and weight.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁BF₂O₃ | [1] |

| Molecular Weight | 215.99 g/mol | [1] |

| CAS Number | 849062-14-2 |

Physical and Chemical Properties

These properties are critical for handling, storage, and reaction setup.

| Property | Value | Source |

| Appearance | White to off-white powder | |

| Melting Point | 91-94 °C | |

| SMILES | CCCOc1ccc(F)c(B(O)O)c1F | |

| InChI | 1S/C9H11BF2O3/c1-2-5-15-7-4-3-6(11)8(9(7)12)10(13)14/h3-4,13-14H,2,5H2,1H3 |

Synthesis and Purification Protocol

The following is a generalized, yet robust, protocol for the synthesis of this compound. The rationale behind key steps is provided to allow for adaptation and troubleshooting.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

1,2-Difluoro-3-propoxybenzene

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

Triisopropyl borate

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 2 M

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1,2-difluoro-3-propoxybenzene (1.0 eq) and anhydrous THF (10 mL/mmol of substrate).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour. Causality: The ortho-directing effect of the fluorine atoms and the propoxy group facilitates regioselective lithiation at the C1 position.

-

Borylation: To the reaction mixture, add triisopropyl borate (1.2 eq) dropwise at -78 °C. The addition should be slow to control the exotherm. After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours. Causality: The electrophilic boron center of the borate ester is attacked by the lithiated aryl species.

-

Aqueous Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M HCl until the pH is acidic (pH ~2). Stir vigorously for 30 minutes. Causality: The acidic workup hydrolyzes the borate ester to the desired boronic acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic and Analytical Data

| Technique | Expected Results |

| ¹H NMR | Peaks corresponding to the propyl group (triplet, sextet, triplet) and the aromatic protons. |

| ¹⁹F NMR | Two distinct signals for the two non-equivalent fluorine atoms. |

| ¹³C NMR | Signals for the nine carbon atoms, with characteristic C-F and C-B couplings. |

| LC-MS | A peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻. |

| Purity (HPLC) | >95% (typical for commercially available material) |

Applications in Suzuki-Miyaura Cross-Coupling

This compound is a versatile coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the formation of C-C bonds.

Reaction Scheme

Caption: Generalized Suzuki-Miyaura cross-coupling reaction.

Mechanistic Considerations

The two ortho-fluorine atoms can influence the reaction in several ways:

-

Steric Hindrance: The bulky ortho-substituents can impact the rate of transmetalation.

-

Electronic Effects: The electron-withdrawing nature of the fluorine atoms can affect the nucleophilicity of the arylboronic acid.

-

Catalyst Selection: The choice of palladium catalyst and ligand is crucial to overcome potential steric hindrance and achieve high coupling yields.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is recommended to work in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures. The compound is a non-combustible solid.

References

Sources

Spectroscopic Profile of 2,6-Difluoro-3-propoxyphenylboronic acid: A Technical Guide and Predictive Analysis

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of 2,6-Difluoro-3-propoxyphenylboronic acid (CAS 849062-14-2).[1] In the absence of publicly available experimental spectra, this document serves as a robust reference for researchers, scientists, and drug development professionals by forecasting the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions are grounded in fundamental principles of spectroscopic theory and comparative analysis with structurally related compounds. This guide also outlines standardized protocols for the acquisition of such data, ensuring a self-validating framework for future experimental work.

Introduction: The Significance of this compound

This compound is a substituted phenylboronic acid, a class of compounds of immense importance in synthetic organic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of two electron-withdrawing fluorine atoms ortho to the boronic acid moiety significantly modulates the electronic properties and reactivity of the molecule. The propoxy group, in turn, introduces lipophilicity, which can be crucial for solubility and interaction with biological targets in medicinal chemistry.

A thorough understanding of the spectroscopic signature of this compound is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide is designed to provide a comprehensive, albeit predictive, spectroscopic profile to aid researchers in these endeavors.

Molecular Structure and Predicted Spectroscopic Features

The molecular structure of this compound is the foundation for predicting its spectroscopic behavior. The key structural features include a 1,2,3,5-tetrasubstituted benzene ring, two fluorine atoms, a propoxy group, and a boronic acid functional group.

dot ```dot graph "molecular_structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

// Aromatic Ring C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="1.3,-0.75!"]; C4 [label="C", pos="1.3,0.75!"]; C5 [label="C", pos="-1.3,0.75!"]; C6 [label="C", pos="0,-1.5!"];

C1 -- C4; C1 -- C5; C4 -- C3; C3 -- C6; C6 -- C2; C2 -- C5;

// Substituents B [label="B(OH)₂", pos="0,2.5!"]; F1 [label="F", pos="-2.3,1.25!"]; O [label="O", pos="2.3,1.25!"]; F2 [label="F", pos="-2.3,-1.25!"]; H1 [label="H", pos="2.3,-1.25!"]; H2 [label="H", pos="0,-2.5!"];

C1 -- B; C5 -- F1; C4 -- O; C2 -- F2; C3 -- H1; C6 -- H2;

// Propoxy Group C7 [label="CH₂", pos="3.3,1.25!"]; C8 [label="CH₂", pos="4.3,1.25!"]; C9 [label="CH₃", pos="5.3,1.25!"];

O -- C7; C7 -- C8; C8 -- C9; }

Caption: General workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3200 - 3600 | Broad, Strong | O-H stretch | B(OH)₂ |

| 2850 - 3000 | Medium | C-H stretch | Propoxy group & Ar-H |

| 1600 - 1620 | Medium | C=C stretch | Aromatic ring |

| 1450 - 1500 | Strong | C=C stretch | Aromatic ring |

| 1300 - 1400 | Strong | B-O stretch | Boronic acid |

| 1200 - 1300 | Strong | C-O stretch | Aryl-alkyl ether |

| 1000 - 1100 | Strong | C-F stretch | Aryl fluoride |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr and pressing it into a transparent disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

-

Record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectral range is typically 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The nominal molecular weight of this compound is 216 g/mol . [1]In a high-resolution mass spectrum (HRMS), the exact mass would be expected around 216.0776 m/z for the [M]⁺ ion, calculated for C₉H₁₁¹¹BF₂O₃.

-

Isotopic Pattern: The presence of boron with its two major isotopes, ¹⁰B (20%) and ¹¹B (80%), will result in a characteristic M+1 peak with approximately 25% the intensity of the molecular ion peak.

-

Key Fragmentation Pathways:

-

Loss of H₂O (-18 Da) from the boronic acid moiety.

-

Loss of the propoxy group (-59 Da).

-

Cleavage of the propyl chain.

-

Loss of B(OH)₂ (-45 Da).

-

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a non-volatile solid like this, LC-MS is more appropriate.

-

Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which would likely produce protonated [M+H]⁺ or deprotonated [M-H]⁻ ions in positive and negative modes, respectively.

-

Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended to confirm the elemental composition.

-

Data Acquisition:

-

Acquire a full scan mass spectrum to identify the molecular ion.

-

Perform tandem MS (MS/MS) experiments by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain fragmentation data for structural confirmation.

-

Conclusion

This technical guide provides a predictive spectroscopic framework for this compound. The expected NMR, IR, and MS data have been detailed based on established chemical principles and comparison with analogous structures. The outlined experimental protocols offer a standardized approach for researchers to acquire and validate this data. This document serves as a valuable resource for the identification, characterization, and quality control of this important synthetic building block, thereby supporting its application in research and development.

References

Sources

Crystal structure of 2,6-Difluoro-3-propoxyphenylboronic acid

An In-Depth Technical Guide to the Crystal Structure Determination of 2,6-Difluoro-3-propoxyphenylboronic Acid

Introduction

Phenylboronic acids and their derivatives are a cornerstone of modern medicinal chemistry and drug discovery. Their unique electronic properties and ability to form reversible covalent bonds with diols make them privileged scaffolds in the design of inhibitors for various enzymes, particularly serine proteases.[1][2] The compound this compound (C₉H₁₁BF₂O₃) represents a sophisticated iteration of this scaffold, incorporating fluorine atoms to modulate acidity and pharmacokinetic properties, and a propoxy group to explore specific hydrophobic interactions within a target's binding site.

The precise three-dimensional arrangement of atoms and the intermolecular interactions within a crystal lattice are paramount to understanding a molecule's physicochemical properties, such as solubility, stability, and bioavailability.[3] For drug development professionals, a high-resolution crystal structure is not merely a static image but a dynamic blueprint that informs structure-activity relationships (SAR), guides lead optimization, and aids in the formulation of the final drug product.[4][5]

This technical guide provides a comprehensive, field-proven methodology for the determination and analysis of the single-crystal X-ray structure of this compound. While a solved crystal structure for this specific molecule is not publicly available as of this writing, this document serves as an authoritative guide to the experimental and computational workflow required to obtain and interpret such a structure. The protocols and expected outcomes are based on established crystallographic principles and data from closely related fluorinated phenylboronic acids.[6][7]

PART 1: Synthesis and Crystallization

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The purity of the starting material is non-negotiable, as impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and compromising the quality of the diffraction data.

Synthesis of this compound

A common and effective method for the synthesis of arylboronic acids is the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.

Step-by-Step Protocol:

-

Starting Material: Begin with 1-bromo-2,6-difluoro-3-propoxybenzene. This precursor can be synthesized from 2,6-difluorophenol through propoxylation followed by bromination.

-

Lithiation: Dissolve the aryl bromide in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Add a solution of n-butyllithium in hexanes dropwise. The lithium-halogen exchange is typically rapid at this temperature.

-

Borylation: To the freshly prepared aryllithium solution, add triisopropyl borate, also cooled to -78 °C, dropwise. The borate ester acts as an electrophile, trapping the nucleophilic aryl anion. It is crucial to maintain the low temperature to prevent side reactions.

-

Hydrolysis: After the addition is complete, allow the reaction to slowly warm to room temperature. The resulting boronate ester is then hydrolyzed by the addition of an aqueous acid (e.g., 1 M HCl).

-

Purification: The crude this compound can be purified by extraction and subsequent recrystallization or column chromatography to yield a white, crystalline solid.

Crystallization: The Art and Science of Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[8] The ideal crystal should be well-formed with sharp edges and dimensions of approximately 0.1-0.3 mm in each direction. For phenylboronic acids, slow evaporation from a saturated solution is a highly effective technique.[9]

Step-by-Step Protocol:

-

Solvent Screening: The choice of solvent is critical. A suitable solvent is one in which the compound has moderate solubility. Highly soluble compounds tend to precipitate rapidly, forming powders, while poorly soluble compounds may not crystallize at all. A solvent screen using a range of polar and non-polar solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with water) is recommended.

-

Preparation of a Saturated Solution: Gently warm a small amount of the purified boronic acid in the chosen solvent until it completely dissolves. Allow the solution to cool to room temperature. If no precipitate forms, the solution is unsaturated. Add more solute and repeat until a small amount of solid remains undissolved, indicating saturation.

-

Slow Evaporation: Filter the saturated solution into a clean vial. Cover the vial with a cap that has been pierced with a needle. This allows the solvent to evaporate slowly over several days to weeks.

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a cryoloop and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.

Caption: Workflow for the crystallization of a small molecule.

PART 2: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule.[10][11] The technique relies on the principle that a crystal will diffract an incident X-ray beam in a predictable pattern based on the arrangement of atoms within the crystal lattice.

Data Collection

Modern diffractometers automate much of the data collection process. However, a skilled crystallographer's oversight is crucial for ensuring high-quality data.

Step-by-Step Protocol:

-

Mounting the Crystal: The cryo-protected crystal is mounted on a goniometer head and placed on the diffractometer.

-

Cooling: A stream of cold nitrogen gas (typically at 100 K) is directed at the crystal. This minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher resolution data.[12]

-

X-ray Source: A monochromatic X-ray beam, typically from a Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å) source, is directed at the crystal.

-

Unit Cell Determination: A few initial diffraction images are collected to locate the diffraction spots. The software then indexes these spots to determine the unit cell parameters (a, b, c, α, β, γ) and the crystal system.

-

Data Collection Strategy: The software calculates an optimal strategy to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles while continuously collecting diffraction images.

-

Data Integration and Scaling: After collection, the raw image data is processed. The intensity of each diffraction spot is measured (integration), and corrections are applied for experimental factors (scaling). The output is a reflection file containing the h, k, l indices and the intensity of each reflection.

Caption: From crystal to structure: the X-ray diffraction workflow.

PART 3: Structure Solution and Refinement

The reflection file contains the intensities of the diffracted waves, but the phase information is lost. Solving the "phase problem" is the first step in converting this data into an atomic model.

Computational Workflow

-

Space Group Determination: Based on the symmetry of the diffraction pattern, the software determines the most likely space group for the crystal.

-

Structure Solution: For small molecules, "direct methods" are typically used. These are computational algorithms that use statistical relationships between the reflection intensities to estimate the initial phases.

-

Model Building: The initial phases are used to calculate an electron density map. The crystallographer then interprets this map, fitting atoms into the regions of high electron density to build an initial molecular model.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. This process iteratively adjusts the atomic positions and thermal parameters to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed pattern. The quality of the final model is assessed by the R-factor (R1), which should ideally be below 5% for high-quality structures.

Hypothetical Crystallographic Data

The following table summarizes the expected crystallographic data for this compound, based on the known structures of related phenylboronic acids.[7][13] This data should be considered illustrative.

| Parameter | Expected Value |

| Chemical Formula | C₉H₁₁BF₂O₃ |

| Formula Weight | 215.99 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| α (°) | 90 |

| β (°) | 90-105 |

| γ (°) | 90 |

| Volume (ų) | 1200-1500 |

| Z (molecules/unit cell) | 4 or 8 |

| Calculated Density (g/cm³) | 1.4-1.6 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 100 K |

| Final R1 [I > 2σ(I)] | < 0.05 |

| wR2 (all data) | < 0.12 |

| Goodness-of-Fit (S) | ~1.0 |

PART 4: Structural Analysis and Implications for Drug Design

With a refined crystal structure in hand, the true scientific inquiry begins. The analysis of molecular conformation and intermolecular interactions provides invaluable insights for drug development.

Molecular Conformation

The conformation of the molecule is dictated by the rotational freedom around its single bonds. Key features to analyze include:

-

Planarity: The degree of planarity between the phenyl ring and the boronic acid group (-B(OH)₂) is important. For phenylboronic acid itself, this dihedral angle is relatively small.[14] The presence of ortho-fluorine substituents may induce a slight twist.

-

Propoxy Group Orientation: The conformation of the propoxy chain will be influenced by steric interactions with the adjacent fluorine atom and will likely adopt a low-energy, staggered conformation.

Intermolecular Interactions and Crystal Packing

The crystal packing is determined by a network of non-covalent interactions. For phenylboronic acids, these are typically dominated by hydrogen bonding.

-

Boronic Acid Dimers: A hallmark of boronic acid crystal structures is the formation of strong, centrosymmetric dimers via pairs of O-H···O hydrogen bonds between the boronic acid groups of two molecules.[15][16] This is the most energetically favorable synthon and is expected to be a primary feature in the crystal structure of the title compound.

-

Role of Fluorine: The fluorine atoms, being highly electronegative, are generally poor hydrogen bond acceptors. However, they can participate in weaker C-H···F interactions.[6] More significantly, the electron-withdrawing nature of fluorine influences the acidity of the boronic acid protons and can modulate the strength of the primary hydrogen bonds.[17] Fluorine substitution can also lead to specific packing motifs driven by dipole-dipole interactions or F···F contacts.[18][19]

-

Other Interactions: The propoxy group provides a hydrophobic region that can participate in van der Waals interactions. The aromatic ring can form offset π-π stacking interactions with neighboring molecules, further stabilizing the crystal lattice.

Caption: Key intermolecular interactions in boronic acid crystals.

Implications for Drug Development

-

Target Binding: The crystal structure reveals the lowest energy conformation of the molecule. This information is critical for computational docking studies, providing a validated starting point for modeling the molecule's interaction with a protein target.[20]

-

Solubility and Stability: The strength of the intermolecular interactions in the crystal lattice directly relates to the crystal's stability and its melting point. Understanding these interactions can help predict and improve the solubility of the compound, a key parameter for oral bioavailability.

-

Polymorphism: The ability of a compound to crystallize in multiple forms (polymorphs) with different physical properties is a major concern in pharmaceutical development. A detailed understanding of the primary crystal form allows for the design of crystallization protocols that consistently produce the desired polymorph and helps in identifying potential alternative packing arrangements.[8]

Conclusion

The determination of the single-crystal X-ray structure of this compound is a critical step in harnessing its full potential as a lead compound in drug discovery. This guide has outlined a rigorous and logical workflow, from synthesis and crystallization to data collection and structural analysis. By meticulously following these protocols, researchers can obtain a high-resolution three-dimensional model of the molecule. This structural data provides profound insights into the compound's intrinsic properties and its interactions on a molecular level, thereby enabling rational, data-driven decisions in the complex process of developing new therapeutics.

References

-

Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171–179. [Link]

-

Madura, I. D., Czerwińska, K., & Sołdańska, D. (2014). Hydrogen-Bonded Dimeric Synthon of Fluoro-Substituted Phenylboronic Acids versus Supramolecular Organization in Crystals. Crystal Growth & Design, 14(11), 5912–5922. [Link]

-

CCDC. (2023). Using Crystallographic Structures and Data-Driven Solutions To Advance Drug Design. [Link]

-

Borek, B. T. (2019). Single-crystal X-ray Diffraction (Part 2). In Pharmaceutical Crystallography: A Guide to Structure and Analysis (pp. 149-167). The Royal Society of Chemistry. [Link]

-

Wlodawer, A., Dauter, Z., & Jaskolski, M. (2013). The future of crystallography in drug discovery. Expert Opinion on Drug Discovery, 9(1), 1-13. [Link]

-

Bednarek, E., Bujak, M., & Ziółkowska, D. (2022). Polymorphic outcome of crystallization from pure solvents. Crystals, 12(12), 1738. [Link]

-

Zien Journals Publishing. (2022). A Review on Crystallography and Its Role on Drug Design. [Link]

-

Wikipedia. (2024). X-ray crystallography. [Link]

-

Frąckowiak, D., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1877–1888. [Link]

-

Fronczek, F. R., & Gautreaux, S. (2018). Crystal structure of 4-(methoxycarbonyl)phenylboronic acid. Acta Crystallographica Section E: Crystallographic Communications, 74(1), 51-54. [Link]

-

Varshney, H., & Desiraju, G. R. (2019). Phenylboronic acids in crystal engineering: Utility of the energetically unfavorable syn,syn-conformation in co-crystal design. Indian Journal of Chemistry, 58A, 1145-1155. [Link]

-

Barba-Hernández, M., et al. (2023). The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions. Molecules, 28(6), 2533. [Link]

-

FZU. (n.d.). X-ray single-crystal diffraction. [Link]

-

Fiveable. (n.d.). Crystallography in Biology and Drug Design. [Link]

-

Barba-Hernández, M., et al. (2024). Crystal Engineering of Multiple Supramolecular Heterosynthons in Cocrystals of Boronic Acids: Structures, Photoreactivities, and Catalysis. Crystal Growth & Design. [Link]

-

Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

-

Kaur, R. (2018). Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. DiVA portal. [Link]

- Barba-Hernández, M., et al. (2024).

-

Rettig, S. J., & Trotter, J. (1977). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Canadian Journal of Chemistry, 55(17), 3071–3075. [Link]

-

Wikipedia. (2024). Phenylboronic acid. [Link]

-

Chopra, D. (2019). Role of organic fluorine in crystal engineering. CrystEngComm, 21(3), 395-410. [Link]

-

Li, H., et al. (2009). Fluoride protects boronic acids in the copper(I)-mediated click reaction. Chemical Communications, (35), 5251-5253. [Link]

-

Metrangolo, P., & Resnati, G. (2014). Fluorine in Crystal Engineering—The Little Atom That Could. Crystal Growth & Design, 14(12), 6031-6033. [Link]

-

Chopra, D. (2019). Role of organic fluorine in crystal engineering. ResearchGate. [Link]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Crystal Engineering of Multiple Supramolecular Heterosynthons in Cocrystals of Boronic Acids: Structures, Photoreactivities, and Catalysis | CoLab [colab.ws]

- 3. zienjournals.com [zienjournals.com]

- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 5. The future of crystallography in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 11. X-ray single-crystal diffraction | FZU [fzu.cz]

- 12. books.rsc.org [books.rsc.org]

- 13. rigaku.com [rigaku.com]

- 14. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 15. Crystal structure of 4-(methoxycarbonyl)phenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Role of organic fluorine in crystal engineering - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. fiveable.me [fiveable.me]

Stability and storage conditions for 2,6-Difluoro-3-propoxyphenylboronic acid

An In-Depth Technical Guide to the Stability and Storage of 2,6-Difluoro-3-propoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable reagent in organic synthesis, particularly in cross-coupling reactions for the formation of complex molecules. As with many organoboronic acids, its stability is a critical factor for successful and reproducible experimental outcomes. This guide provides a comprehensive overview of the key factors influencing the stability of this compound, outlines its primary degradation pathways, and offers detailed recommendations for its proper storage and handling. Furthermore, it presents a protocol for conducting stability studies to ensure the integrity of the compound over time.

Introduction to this compound

This compound, with the CAS number 849062-14-2, is a member of the arylboronic acid family.[1] These compounds are widely utilized in synthetic chemistry, most notably in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[2] The presence of two fluorine atoms on the phenyl ring of this compound significantly influences its electronic properties, enhancing its reactivity and selectivity in certain chemical transformations.[2] This makes it a valuable building block in the synthesis of pharmaceuticals and other biologically active molecules.[2][3]

However, the utility of boronic acids is intrinsically linked to their stability. Improper handling and storage can lead to degradation, resulting in decreased reactivity, the formation of impurities, and ultimately, failed or irreproducible experiments. This guide serves as a technical resource for researchers to understand and mitigate the stability challenges associated with this compound.

Key Degradation Pathways

While specific degradation studies on this compound are not extensively documented in public literature, its stability can be inferred from the well-established degradation pathways of other arylboronic acids.[4] The primary routes of degradation include protodeboronation, oxidation, and the formation of boroxines.[5]

Protodeboronation

Protodeboronation is a common degradation pathway for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[5] This reaction is often facilitated by aqueous or protic media and can be influenced by pH.[5][6] For this compound, this would result in the formation of 1,3-difluoro-2-propoxybenzene.

The electron-withdrawing nature of the two fluorine atoms on the aromatic ring can influence the rate of protodeboronation. While a simple correlation is not always straightforward, the electronic properties of the aryl substituent play a significant role in the stability of the C-B bond.[4][6]

Oxidation

The boronic acid moiety is susceptible to oxidation, which can lead to the formation of the corresponding phenol.[5] In the case of this compound, oxidation would yield 2,6-Difluoro-3-propoxyphenol. This degradation can be initiated by atmospheric oxygen or other oxidizing agents present in the reaction mixture.[7] The empty p-orbital of the boron atom is prone to attack by nucleophilic oxygen species, leading to an unstable intermediate that readily hydrolyzes to the phenol and boric acid.[7][8]

Boroxine Formation

In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a cyclic trimer known as a boroxine.[5][9] This process is often reversible in the presence of water.[5] While boroxine formation does not represent a permanent degradation of the compound, it can affect the stoichiometry of reactions if not accounted for. Phenylboronic acid, for example, is known to form a stable six-membered boroxine ring upon heating.[9][10]

Caption: Key degradation pathways for this compound.

Recommended Storage and Handling

To maintain the integrity and purity of this compound, it is crucial to adhere to proper storage and handling protocols. The following recommendations are based on general guidelines for arylboronic acids and information from supplier safety data sheets.[4][5][11][12]

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerate at 2-8°C. For long-term storage, consider freezing at -20°C.[5] | To minimize thermal degradation and slow down the rate of decomposition reactions.[4] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[5] | To protect against oxidation and moisture-induced degradation.[5] |

| Light | Store in a tightly sealed, opaque container, protected from light.[13] | To prevent photolytic degradation. |

| Moisture | Keep in a dry environment. Use of a desiccator is recommended.[13] | To prevent hydrolysis and protodeboronation.[5] |

| Handling | Handle in a well-ventilated area, preferably in a glove box or under a fume hood.[11][12] | To minimize exposure to atmospheric moisture and oxygen. |

| Container | Use a tightly sealed container to prevent exposure to air and moisture.[11][12] | To maintain an inert atmosphere and prevent contamination. |

Experimental Protocol for Stability Assessment

To ensure the quality of this compound, particularly for sensitive applications, it is advisable to perform periodic stability assessments. A forced degradation study can help identify potential degradation products and establish appropriate re-test dates.

Materials and Equipment

-

This compound sample

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Mass Spectrometer (MS)

-

pH meter

-

Oven

-

Photostability chamber

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

Hydrogen peroxide (3%)

-

High-purity solvents (e.g., acetonitrile, water)

Experimental Workflow

Caption: A systematic workflow for assessing the stability of this compound.

Step-by-Step Methodology

-

Initial Analysis: Analyze an unstressed sample of this compound by HPLC, NMR, and MS to establish its initial purity and characteristics.

-

Forced Degradation:

-

Acid and Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl or 0.1 M NaOH. Incubate at 60°C and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).[4]

-

Oxidation: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature, protected from light, and sample at regular intervals.[4][14]

-

Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 70°C) for an extended period (e.g., one week).[4]

-

Photostability: Expose the solid compound or a solution to light conditions as specified in the ICH Q1B guidelines.[4]

-

-

Sample Analysis: Analyze all stressed samples by HPLC to quantify the remaining parent compound and detect any degradation products.

-

Characterization of Degradants: Isolate and characterize any significant degradation products using LC-MS and NMR to elucidate their structures.

-

Data Analysis: Determine the rate of degradation under each stress condition and identify the primary degradation pathways.

Conclusion

While this compound is a valuable synthetic building block, its stability is paramount for achieving reliable and reproducible results in research and development. By understanding its potential degradation pathways—protodeboronation, oxidation, and boroxine formation—and adhering to the recommended storage and handling conditions, researchers can significantly extend the shelf-life and maintain the integrity of this important reagent. For critical applications, conducting a formal stability study is a prudent measure to ensure the quality and reliability of experimental outcomes.

References

- Bernardini, R., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Letters in Organic Chemistry, 6(3), 241-245.

- Denmark, S. E., & Smith, R. C. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms.

- Wang, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118.

- Roy, A., & Brown, H. C. (2007). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Journal of Organic Chemistry, 72(15), 5889-5892.

- Wang, S., et al. (2018). Hydrolytic Stability of Boronate Ester-Linked Covalent Organic Frameworks. The Journal of Physical Chemistry C, 122(38), 21996-22003.

- Domalski, E. S., & Hearing, E. D. (1996). Heat Capacities and Entropies of Organic Compounds in the Condensed Phase. Volume III.

-

Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]

- Wu, S., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765.

-

Wikipedia. (2023). Phenylboronic acid. Retrieved from [Link]

- Finch, A., Gardner, P. J., & Lockhart, J. C. (1965). Thermochemistry of phenylboronic acid, diphenylborinic acid, and their anhydrides. Transactions of the Faraday Society, 61, 2326-2331.

- Gillis, E. P., & Burke, M. D. (2009). A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses, 86, 344-359.

- Li, Z., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3364-3368.

-

Wang, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. Retrieved from [Link]

-

Wang, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PMC. Retrieved from [Link]

-

Wikipedia. (2023). Boronic acid. Retrieved from [Link]

- Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(10), 1349-1363.

-

Imam Khomeini International University. (n.d.). Instructions and Guidelines for Chemical Storage and Handling. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Difluorophenylboronic acid. Retrieved from [Link]

-

University of Waterloo. (2022). Organic Acids Chemical Storage Sheet. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Difluorophenylboronic acid. Retrieved from [Link]

-

PubChem. (n.d.). (2,6-Difluoro-3-methylphenyl)boronic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). 2,6-difluoro-3-(3',5'-dimethoxybenzyloxy)phenylboronic acid. Retrieved from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pnas.org [pnas.org]

- 8. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 11. fishersci.com [fishersci.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. lumiprobe.com [lumiprobe.com]

- 14. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 2,6-Difluoro-3-propoxyphenylboronic Acid: Sourcing, Synthesis, and Application

Abstract

This technical guide provides an in-depth analysis of 2,6-Difluoro-3-propoxyphenylboronic acid (CAS No. 849062-14-2), a critical building block for researchers and development professionals in the pharmaceutical and material science industries. We will explore its physicochemical properties, identify key commercial suppliers, and delve into its primary application in palladium-catalyzed cross-coupling reactions. This document serves as a practical resource, offering field-proven insights, a detailed experimental protocol for a Suzuki-Miyaura coupling, and guidance on quality control and handling to ensure successful synthetic outcomes.

Introduction: The Strategic Value of Fluorinated Boronic Acids

In modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a widely employed tactic to modulate key properties such as metabolic stability, pKa, and binding affinity. Arylboronic acids are indispensable reagents for constructing carbon-carbon bonds, most notably via the Suzuki-Miyaura cross-coupling reaction.[1][2] The compound this compound combines these valuable features. The vicinal difluoro substitution pattern significantly influences the electronic nature of the aromatic ring, while the propoxy group provides a handle for modulating lipophilicity and steric interactions. These characteristics make it a valuable intermediate for synthesizing complex, biologically active molecules.[3][4] This guide provides the foundational knowledge required to source and effectively utilize this versatile reagent.

Physicochemical Properties and Identification

Correctly identifying the reagent is the first step in any successful synthesis. The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number.

| Property | Value | Source |

| Chemical Name | This compound | Internal |

| CAS Number | 849062-14-2 | [5] |

| Molecular Formula | C₉H₁₁BF₂O₃ | [5] |

| Molecular Weight | 215.99 g/mol | [5] |

| Appearance | White to off-white powder | |

| Melting Point | 91-94 °C | |

| InChI Key | AGDROYNYQZNERV-UHFFFAOYSA-N | |

| SMILES | CCCOc1ccc(F)c(B(O)O)c1F |

Commercial Availability and Supplier Analysis

The accessibility of high-purity starting materials is paramount for reproducible research and development. This compound is available from several reputable chemical suppliers that specialize in complex building blocks for discovery chemistry. When selecting a supplier, researchers should consider not only the list price but also the stated purity, available quantities, and the quality of supporting documentation like Certificates of Analysis (CoA).

Below is a comparative table of prominent commercial suppliers.

| Supplier | Product Number (Example) | Stated Purity | Available Quantities |

| Sigma-Aldrich (Merck) | 796599 | ≥95% | 1g, 5g |

| Santa Cruz Biotechnology | sc-341398 | (Not explicitly stated) | 1g, 5g |

| Combi-Blocks | OR-8628 | ≥97% | 1g, 5g, 25g |

| Enamine | Z21654158 | ≥95% | 1g, 5g |

| BLD Pharm | BD238645 | ≥97% | 1g, 5g, 25g |

Note: Availability and product numbers are subject to change. Always verify with the supplier directly.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a C-C bond between the boronic acid's ipso-carbon and an electrophilic carbon, typically from an aryl or vinyl halide/triflate.[1]

The rationale for using this specific building block is rooted in its electronic and steric properties:

-

Expertise & Experience: The electron-withdrawing nature of the two fluorine atoms can influence the transmetalation step of the catalytic cycle. The ortho-fluorine, in particular, can affect the dihedral angle of the resulting biaryl product, which is a critical parameter for controlling the conformation of a final drug molecule. The propoxy group serves to increase lipophilicity, a key factor in tuning the pharmacokinetic profile (e.g., cell permeability, solubility) of the target compound.

The logical flow of this widely used reaction is depicted below.

Detailed Experimental Protocol: Synthesis of a Biaryl Compound

This protocol is a self-validating system designed for the synthesis of a generic biaryl product using this compound.

Objective: To couple this compound with a generic aryl bromide (e.g., 4-bromoanisole).

Materials:

-

This compound (1.2 equiv.)

-

Aryl Bromide (1.0 equiv.)

-

Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) (0.03 equiv.)

-

Potassium Carbonate (K₂CO₃) (3.0 equiv.)

-

1,4-Dioxane (solvent)

-

Water (co-solvent)

Step-by-Step Methodology:

-

Reagent Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (e.g., 187 mg, 1.0 mmol), this compound (259 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).

-

Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (22 mg, 0.03 mmol), to the flask.

-

Solvent Addition & Degassing: Add 1,4-dioxane (8 mL) and water (2 mL). Seal the flask and degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Place the sealed flask in a preheated oil bath at 90 °C. Stir the reaction for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.

-

Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Quality Control, Handling, and Storage